molecular formula C8H16N2O2S B7566293 1-Methylsulfonyl-4-prop-2-enylpiperazine

1-Methylsulfonyl-4-prop-2-enylpiperazine

Cat. No.: B7566293
M. Wt: 204.29 g/mol
InChI Key: BBHDEVRUBBGHOO-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-4-prop-2-enylpiperazine is a piperazine derivative characterized by a methylsulfonyl group at the 1-position and a propenyl (allyl) group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery, due to their versatility in interacting with biological targets such as neurotransmitter receptors and enzymes .

Properties

IUPAC Name

1-methylsulfonyl-4-prop-2-enylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-3-4-9-5-7-10(8-6-9)13(2,11)12/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDEVRUBBGHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Structural Variations

Piperazine derivatives are distinguished by substituents on the nitrogen atoms of the piperazine ring. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Key Properties/Applications
1-Methylsulfonyl-4-prop-2-enylpiperazine 1-(Methylsulfonyl), 4-(propenyl) ~244.3 g/mol Potential CNS activity; high reactivity for further alkylation or conjugation .
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine (CAS 324779-74-0) 1-(Naphthylsulfonyl), 4-(phenylpropenyl) 392.51 g/mol Enhanced lipophilicity; studied for receptor antagonism (e.g., serotonin receptors) .
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine (CAS 447428-28-6) 1-(Methylsulfonyl), 4-(thiazolyl-phenyl) ~361.5 g/mol Bioisostere for heterocyclic drug candidates; improved solubility and binding affinity .
1-[(E)-3-phenyl-2-propenyl]piperazine derivatives (General class) Variable sulfonyl/aryl groups at 1-position; propenyl at 4-position Variable Broad SAR studies for enzyme inhibition and receptor modulation (e.g., 5-HT2A) .
Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate 1-(Ethoxycarbonyl), 4-(hydroxyethyl-methylsulfonylphenyl) ~408.4 g/mol Hybrid structure for CNS targeting; combines sulfonyl and ester functionalities .
Substituent Impact on Pharmacokinetics
  • Methylsulfonyl Group : Enhances metabolic stability and electron-withdrawing effects, improving binding to polar receptor pockets (e.g., oxytocin antagonists in ).
  • Propenyl Group : Introduces unsaturated bonds for conjugation or cyclization, as seen in analogues with enhanced serotonin receptor activity .
  • Aromatic Sulfonyl Groups (e.g., naphthyl, phenyl) : Increase lipophilicity and membrane permeability but may reduce aqueous solubility .

Comparison with Analogues :

  • 1-(2-Naphthylsulfonyl)-4-propenylpiperazine requires sulfonylation of piperazine with naphthylsulfonyl chlorides prior to alkylation .
  • Thiazole-containing derivatives (e.g., CAS 447428-28-6) involve cyclocondensation reactions post-sulfonylation .
Receptor Binding and Selectivity
  • This compound: Limited direct data, but structurally related compounds show affinity for serotonin (5-HT) and dopamine receptors .
  • 1-(2-Naphthylsulfonyl)-4-propenylpiperazine: Demonstrates nanomolar affinity for 5-HT2A receptors, comparable to arylpiperazine antidepressants .
  • Oxytocin Antagonists (e.g., L-368,899): Methylsulfonyl-piperazine derivatives exhibit high selectivity for oxytocin receptors over vasopressin receptors, critical for preterm labor management .
Enzyme Inhibition
  • Arylsulfonylpiperazines : Inhibit enzymes like acetylcholinesterase and phosphodiesterases, with substituent-dependent potency .

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